molecular formula C15H20BrIN2O3 B15302445 ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B15302445
M. Wt: 483.14 g/mol
InChI Key: SBCCCXLWNQWIKS-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a bromine atom, an iodine atom, and an oxabicyclo[222]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multi-step organic reactions. The starting materials may include 4-bromo-1-methyl-1H-pyrazole and ethyl 2-oxabicyclo[2.2.2]octane-4-carboxylate. The synthesis may involve halogenation, esterification, and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The pyrazole ring and oxabicyclo[2.2.2]octane structure can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions may include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with varying oxidation states.

Scientific Research Applications

Ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[22

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex organic molecules.

    Material Science: The unique structural features of the compound may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate may include:

  • Ethyl 3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
  • Ethyl 3-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H20BrIN2O3

Molecular Weight

483.14 g/mol

IUPAC Name

ethyl 3-(4-bromo-1-methylpyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C15H20BrIN2O3/c1-3-21-13(20)15-6-4-14(9-17,5-7-15)22-12(15)11-10(16)8-19(2)18-11/h8,12H,3-7,9H2,1-2H3

InChI Key

SBCCCXLWNQWIKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2C3=NN(C=C3Br)C)CI

Origin of Product

United States

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